FGFR4 Kinase Inhibition: A Unique 43 nM IC50 Profile
3-Amino-N,2-dimethylbenzene-1-sulfonamide demonstrates a specific kinase inhibition profile, with a reported IC50 of 43 nM against the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase domain [1]. In contrast, a closely related analog, 5-amino-2-methylbenzenesulfonamide (CAS 6973-09-7), has been characterized as an intermediate for angiogenesis inhibitors, but no direct FGFR4 inhibition data is reported .
| Evidence Dimension | In vitro enzyme inhibition (FGFR4) |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | 5-Amino-2-methylbenzenesulfonamide: Data not available / Not reported as an FGFR4 inhibitor. |
| Quantified Difference | N/A (Comparator data unavailable for this target) |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells, incubated for 1 hr, measured by caliper mobility shift assay. |
Why This Matters
This data provides a direct, target-specific quantitative metric for researchers investigating FGFR4-driven pathways, which is absent for other common sulfonamide building blocks.
- [1] BindingDB. (n.d.). Affinity Data for 3-amino-N,2-dimethylbenzene-1-sulfonamide. BindingDB Accession: IC50: 43nM for FGFR4. View Source
